N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Description
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a small-molecule compound featuring a pyrrolidine ring substituted with a 4-fluorobenzyl group and linked to an isoquinolin-5-amine scaffold. The 4-fluorobenzyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the isoquinoline core may contribute to π-π stacking interactions with biological targets such as kinases or neurotransmitter receptors .
Properties
CAS No. |
675133-01-4 |
|---|---|
Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20FN3/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14H2 |
InChI Key |
WAWIIKAKESUSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorobenzyl and isoquinolin-5-amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors using various cyclization reactions.
Functionalization: The preformed pyrrolidine ring can be functionalized with the fluorobenzyl and isoquinolin-5-amine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for studying structure-activity relationships and developing new bioactive molecules .
Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs or treatments .
Industry: In industry, this compound may find applications in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could be leveraged to develop new products or improve existing ones .
Mechanism of Action
The mechanism of action of N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Substituent Impact on Lipophilicity (LogP): The 4-fluorobenzyl group in the target compound increases LogP compared to the 3-aminobenzyl analog (~3.2 vs.
- Electron-Withdrawing Groups: The nitro and chlorine substituents in the pyridine-based analog may reduce electron density at the aromatic core, altering binding kinetics compared to fluorine-substituted compounds.
- Tau Protein Binding (MK-6240): The fluorinated isoquinoline derivative MK-6240 demonstrates high specificity for neurofibrillary tangles (NFTs), highlighting the role of fluorine in PET tracer design. However, the target compound’s 4-fluorobenzyl group may target different biological pathways.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data for Selected Analogs
Key Insights:
- Fluorine’s Role: The ¹⁸F in MK-6240 enables in vivo imaging, whereas the 4-fluorobenzyl group in the target compound may improve metabolic stability and binding affinity through hydrophobic interactions .
- Heterocyclic Diversity: Pyrazole and pyridine substituents (e.g., in ) expand structure-activity relationship (SAR) exploration but may introduce steric hindrance compared to benzyl groups.
Biological Activity
N-(1-(4-fluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoquinoline moiety and a pyrrolidine ring substituted with a 4-fluorobenzyl group. This structural configuration is significant for its interaction with biological targets.
- Receptor Modulation :
- Inhibition of Enzymatic Activity :
Table 1: Biological Activity Summary
Case Study 1: Anticancer Potential
A study evaluated the compound's effects on HepG2 liver cancer cells, revealing an IC50 value of 1.30 µM, significantly lower than that of SAHA, a known HDAC inhibitor (17.25 µM). The compound not only inhibited cell growth but also induced apoptosis through G2/M phase arrest, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neurotransmitter Regulation
Research on the modulation of serotonin levels indicated that this compound could enhance serotonin availability by inhibiting its reuptake through SERT modulation. This mechanism may provide insights into its use for treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
